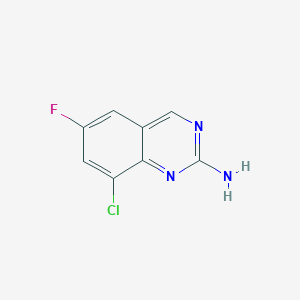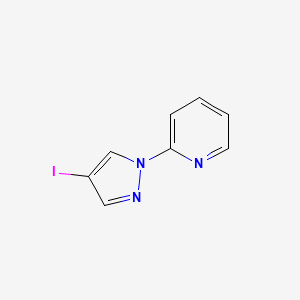
2-(4-iodo-1H-pyrazol-1-yl)Pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodo-1H-pyrazol-1-yl)Pyridine is an organic compound that belongs to the class of heterocyclic compounds It consists of a pyridine ring substituted with a 4-iodo-1H-pyrazol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)Pyridine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . Another method involves the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . These methods provide a straightforward way to synthesize the compound with moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)Pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as organolithium or organomagnesium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
科学的研究の応用
2-(4-iodo-1H-pyrazol-1-yl)Pyridine has several scientific research applications:
作用機序
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)Pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand that binds to metal ions, forming coordination complexes that exhibit unique chemical and physical properties . Additionally, the compound may interact with biological targets, such as enzymes or receptors, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-(4-iodo-1H-pyrazol-1-yl)Pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the pyrazole ring makes it a versatile compound for various synthetic and research applications.
特性
IUPAC Name |
2-(4-iodopyrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDWHIVIKWKNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
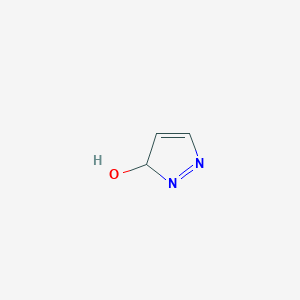
![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
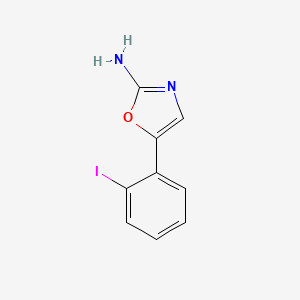
![6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13656554.png)
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
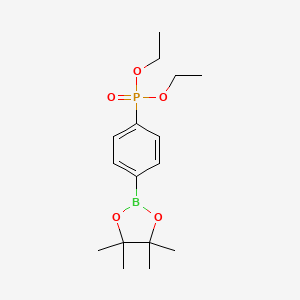
![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
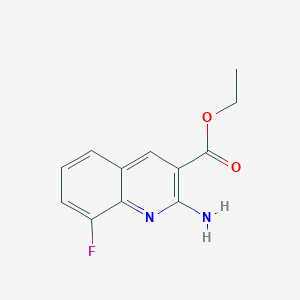
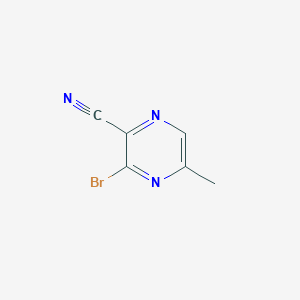
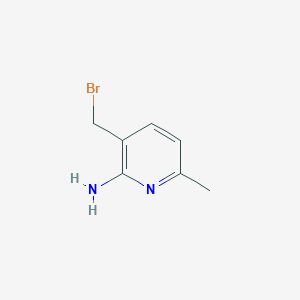
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)
